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2-Phenyl-5-thiophen-2-yl-[1,3,4]oxadiazole

Cat. No.: B5488643
M. Wt: 228.27 g/mol
InChI Key: ZYDSVVJOKWROPS-UHFFFAOYSA-N
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Description

Significance of 1,3,4-Oxadiazole (B1194373) Ring Systems in Contemporary Chemistry

The 1,3,4-oxadiazole ring, a five-membered heterocycle containing one oxygen and two nitrogen atoms, is a cornerstone in modern chemical research. rroij.comnih.gov This structural motif is particularly valued in medicinal chemistry, where it is recognized as a versatile pharmacophore—a molecular feature responsible for a drug's pharmacological activity. rroij.comnih.gov Its utility stems from its ability to act as a bioisostere for carboxylic acids, esters, and carboxamides, offering improved metabolic stability and pharmacokinetic properties. eurekaselect.comnih.govchemicalbook.com The synthesis of novel 1,3,4-oxadiazole derivatives has accelerated significantly in recent decades, driven by their association with a vast array of biological activities. rroij.com

Researchers have successfully incorporated the 1,3,4-oxadiazole nucleus into compounds demonstrating a wide spectrum of pharmacological effects, including antibacterial, antifungal, anticancer, anti-inflammatory, antiviral, and anticonvulsant properties. rroij.comnih.govnih.govnih.govijpsjournal.com The pyridine-type nitrogen atoms in the ring structure are crucial, as they facilitate effective binding to various enzymes and receptors within biological systems through multiple weak interactions. nih.gov

Beyond medicine, the 1,3,4-oxadiazole scaffold is integral to materials science. eurekaselect.comnih.gov These compounds are known for their excellent thermal and chemical stability and high photoluminescence quantum yields. nih.gov This has led to their application as laser dyes, optical brighteners, scintillators, and electron-transporting materials in devices like organic light-emitting diodes (OLEDs). nih.govchemicalbook.comresearchgate.net Their inherent properties also make them effective corrosion inhibitors. nih.govchemicalbook.com The continuous exploration of new synthetic methods and the study of their physical properties underscore the sustained importance of 1,3,4-oxadiazoles in both pharmaceutical and industrial chemistry. researchgate.net

Overview of the 2-Phenyl-5-thiophen-2-yl-rroij.comeurekaselect.comresearchgate.netoxadiazole Structural Motif

The compound 2-Phenyl-5-thiophen-2-yl- rroij.comeurekaselect.comresearchgate.netoxadiazole is a specific derivative that exemplifies the fusion of key aromatic systems. Its molecular architecture consists of a central 1,3,4-oxadiazole ring, which is substituted at the 2- and 5-positions. A phenyl group is attached at one carbon, while a thiophen-2-yl group is connected to the other.

Scope and Research Trajectory of 2-Phenyl-5-thiophen-2-yl-rroij.comeurekaselect.comresearchgate.netoxadiazole and its Derivatives

Research into 2-Phenyl-5-thiophen-2-yl- rroij.comeurekaselect.comresearchgate.netoxadiazole and its derivatives has primarily focused on two major avenues: their biological activity and their application in materials science, particularly for optoelectronic devices.

In the realm of medicinal chemistry, derivatives containing the thiophene (B33073) and 1,3,4-thiadiazole (B1197879)/oxadiazole moieties have been synthesized and evaluated for their potential as therapeutic agents. Studies have shown that compounds with this structural backbone can exhibit significant anticancer activities. dovepress.comnih.gov For instance, related 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives have demonstrated cytotoxicity against human cancer cell lines. dovepress.comnih.gov Research has explored how different substituents on the phenyl ring can modulate the antiproliferative activities against various tumor cell lines, suggesting that this position is vital for tuning the biological effect. researchgate.net

From a materials science perspective, the focus has been on the photophysical properties of these compounds. The combination of the thiophene, oxadiazole, and phenyl rings creates a molecular structure with potential for strong fluorescence. Research has demonstrated that 2-aryl-5-(thiophen-2-yl)-1,3,4-oxadiazole derivatives exhibit high thermal stability and significant fluorescence quantum yields, making them promising candidates for use in OLEDs and other organic electronic devices. researchgate.net Studies on ethynyl (B1212043) π-extended versions of these molecules have further explored how modifying the structure affects their optical properties, providing insight into designing materials with specific light-emitting characteristics. rsc.org

The synthesis of these compounds is often achieved through multi-step processes, for example, by reacting N'-(thiophene-2-carbonyl)benzohydrazide with a dehydrating agent like phosphorus oxychloride. researchgate.net The ongoing research trajectory aims to create novel derivatives with enhanced biological potency or optimized photophysical properties for advanced material applications.

Research Data on Related Oxadiazole Derivatives

The following tables summarize key findings from research on compounds containing the 1,3,4-oxadiazole core, illustrating the scope of their investigated properties.

Table 1: Antitumor Activity of 2-Aryl-5-(thiophen-2-yl)-1,3,4-oxadiazole Derivatives

Compound IDSubstituent on Phenyl RingTarget Cell LineIC50 (μM)Source
8a4-OCH3A5494.11 researchgate.net
8k4-ClMCF-74.56 researchgate.net
8n3,4,5-(OCH3)3MCF-74.25 researchgate.net
8n3,4,5-(OCH3)3A5494.13 researchgate.net

This table presents the half-maximal inhibitory concentration (IC50) values, indicating the potency of the compounds in inhibiting cancer cell proliferation.

Table 2: Photophysical and Thermal Properties of Thiophene Substituted 1,3,4-oxadiazole Compounds

Compound IDStokes Shift (cm⁻¹)Fluorescence Quantum Yield (Φf)5% Weight Loss Temp. (°C)Source
BSTO-4 Series2776–39640.06–0.70178–356 researchgate.net

This table highlights the promising characteristics of these derivatives for applications in organic electronics, showing their light-emitting efficiency and thermal robustness.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H8N2OS B5488643 2-Phenyl-5-thiophen-2-yl-[1,3,4]oxadiazole

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-phenyl-5-thiophen-2-yl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2OS/c1-2-5-9(6-3-1)11-13-14-12(15-11)10-7-4-8-16-10/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYDSVVJOKWROPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(O2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Phenyl 5 Thiophen 2 Yl 1 2 3 Oxadiazole and Its Analogues

Classical and Convergent Synthesis Strategies for 1,3,4-Oxadiazoles

Classical methods for the synthesis of 1,3,4-oxadiazoles remain fundamental in organic synthesis. These strategies often involve the cyclization of linear precursors under various reaction conditions.

Cyclization Reactions Utilizing Hydrazide Precursors

A prevalent and effective method for synthesizing 2,5-disubstituted-1,3,4-oxadiazoles involves the cyclization of N,N'-diacylhydrazines. farmaciajournal.com In a typical synthesis of 2-(thiophen-2-yl)-5-aryl- nih.govresearchgate.netuobaghdad.edu.iqoxadiazoles, N-(2-thenoyl)-N'-aroylhydrazines are used as the key intermediates. These diacylhydrazines are readily prepared by reacting thiophene-2-carbohydrazide (B147627) with a variety of aromatic acid chlorides. The subsequent cyclization is commonly achieved by heating the diacylhydrazine with a dehydrating agent, such as phosphorus oxychloride, to yield the desired 1,3,4-oxadiazole (B1194373). farmaciajournal.com

This method is advantageous due to the wide availability of substituted aroyl chlorides, allowing for the synthesis of a diverse range of analogues. For instance, various 2-(thiophen-2-yl)-5-aryl-1,3,4-oxadiazoles have been synthesized with yields ranging from 65% to 85%. farmaciajournal.com

Table 1: Synthesis of 2-(thiophen-2-yl)-5-aryl-1,3,4-oxadiazoles via Cyclization of Diacylhydrazines farmaciajournal.com

Aryl SubstituentYield (%)Melting Point (°C)
4-chlorophenyl75.3125-127
4-methylphenyl78.2118-120
4-methoxyphenyl81.5130-132
Phenyl72.8110-112

Data sourced from Farmacia Journal, 2018.

Oxidative Cyclization of N-Acylhydrazones

Another well-established route to 1,3,4-oxadiazoles is the oxidative cyclization of N-acylhydrazones. These precursors are typically synthesized through the condensation of an acid hydrazide with an aldehyde. For the synthesis of 2-phenyl-5-(thiophen-2-yl)- nih.govresearchgate.netuobaghdad.edu.iqoxadiazole, one could envision the reaction of thiophene-2-carbohydrazide with benzaldehyde (B42025) to form the corresponding N'-benzylidene-thiophene-2-carbohydrazide. researchgate.net

The subsequent cyclization is an oxidation reaction, which can be carried out using a variety of oxidizing agents. Common reagents include potassium permanganate, bromine in acetic acid, and lead tetraacetate. nih.gov More modern and milder oxidizing systems, such as iodine in the presence of an oxidant like hydrogen peroxide, have also been employed, offering an environmentally benign approach. researchgate.net

Cyclization of Schiff Base Derivatives

Schiff bases, or azomethines, derived from acid hydrazides can also serve as precursors for 1,3,4-oxadiazoles. The synthesis of Schiff bases relevant to the target molecule would involve the reaction of an appropriate acid hydrazide, such as benzohydrazide, with a thiophene-2-carboxaldehyde, or vice versa. uobaghdad.edu.iqresearchgate.netgoogle.com

The cyclization of these Schiff base derivatives can be induced under oxidative conditions, similar to those used for N-acylhydrazones. The presence of the C=N bond is a key feature of these intermediates, which upon oxidation and subsequent ring closure, leads to the formation of the stable aromatic 1,3,4-oxadiazole ring. researchgate.netmdpi.com

Advanced Catalytic Approaches in 1,3,4-Oxadiazole Synthesis

Modern synthetic chemistry has introduced more sophisticated and efficient methods for constructing the 1,3,4-oxadiazole core, often relying on metal catalysis or unconventional reaction conditions.

Palladium-Catalyzed Coupling Reactions for Aryl-Substituted Oxadiazoles

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki coupling, have emerged as a powerful tool for the synthesis of highly functionalized bi-aryl and heteroaryl compounds. This methodology has been successfully applied to the synthesis of thiophene-based 1,3,4-oxadiazoles. researchgate.netcmu.ac.th

A key strategy involves the synthesis of a halogenated oxadiazole precursor, such as 2-(5-bromothiophen-2-yl)-5-phenyl-1,3,4-oxadiazole. This intermediate can then undergo a Suzuki cross-coupling reaction with a variety of aryl boronic acids in the presence of a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base. This approach allows for the late-stage introduction of diverse aryl substituents onto the thiophene (B33073) ring, providing a versatile route to a library of analogues. Yields for such coupling reactions are reported to be in the range of 48-78%. cmu.ac.th

Table 2: Palladium-Catalyzed Suzuki Coupling for the Synthesis of 2-(5-arylthiophen-2-yl)-5-phenyl-1,3,4-oxadiazoles cmu.ac.th

Arylboronic Acid SubstituentYield (%)
Phenyl48
4-Methoxyphenyl52
4-Chlorophenyl58
4-Nitrophenyl62
4-(Trifluoromethyl)phenyl78

Data sourced from Chiang Mai J. Sci., 2020.

Solvent-Assisted and Catalyst-Free Synthetic Routes

In the pursuit of greener and more efficient chemical processes, solvent-assisted and catalyst-free synthetic methods have gained significant attention. While specific examples for the synthesis of 2-phenyl-5-(thiophen-2-yl)- nih.govresearchgate.netuobaghdad.edu.iqoxadiazole using these methods are not extensively documented, general principles can be applied.

Solvent-free reactions, often conducted under microwave irradiation or mechanochemical conditions (ball-milling), can significantly accelerate reaction rates and reduce waste. For instance, the condensation of hydrazides with orthoesters can be performed under solvent-free microwave irradiation to afford 2,5-disubstituted-1,3,4-oxadiazoles in high yields.

Catalyst-free methods often rely on the intrinsic reactivity of the starting materials under specific conditions, such as high temperature or the use of a recyclable solvent that also acts as a promoter. Visible-light-promoted cyclization reactions have also been developed for the synthesis of 1,3,4-oxadiazoles without the need for a metal catalyst.

Divergent Synthesis Pathways for Thiophene-Substituted 1,3,4-Oxadiazoles

Divergent synthesis offers an efficient strategy to generate a library of structurally related compounds from a common intermediate. For thiophene-substituted 1,3,4-oxadiazoles, this approach enables the creation of both the target oxadiazole scaffold and its analogous 1,3,4-thiadiazole (B1197879) counterparts.

One notable divergent method begins with the formation of S-((1,3,4-oxadiazol-2-yl)methyl)ethanethioate. This key intermediate is prepared by reacting 2-(chloromethyl)-1,3,4-oxadiazoles with thioacetic acid in the presence of N,N-diisopropylethylamine (DIPEA). The resulting ethanethioate is then treated with potassium carbonate in methanol (B129727) to generate a (1,3,4-oxadiazol-2-yl)methanethiol intermediate in situ. Subsequent reaction of this thiol with various 3-chloroacrylaldehydes yields a series of 2-thienyl-substituted 1,3,4-oxadiazoles. researchgate.netscilit.comthieme-connect.com This pathway is particularly versatile as the same strategy can be applied to starting materials containing a 1,3,4-thiadiazole core, thus providing divergent access to two distinct classes of heterocyclic compounds. researchgate.netscilit.comthieme-connect.com

The Fiesselmann thiophene synthesis represents another foundational approach that can be adapted for creating versatile thiophene products which can then be incorporated into oxadiazole structures. researchgate.net This method allows for the construction of the thiophene ring itself with various substituents, which can then be elaborated into the final oxadiazole-containing target molecule.

Synthesis of Structural Analogues and Derivatives of 2-Phenyl-5-thiophen-2-yl-researchgate.netscilit.comfarmaciajournal.comoxadiazole

The synthesis of the core 2,5-disubstituted 1,3,4-oxadiazole ring is most commonly achieved through the cyclodehydration of N,N'-diacylhydrazine precursors. This versatile method allows for the introduction of various aryl and heteroaryl substituents at the 2- and 5-positions of the oxadiazole ring.

A prevalent method for synthesizing 2-(2-thienyl)-5-aryl-1,3,4-oxadiazoles involves the reaction of thiophene-2-carbohydrazide with a substituted benzoic acid. farmaciajournal.com A more direct and widely used variation of this approach is the cyclization of N-(2-thenoyl)-N'-aroylhydrazines, which are themselves formed from the reaction between a carbohydrazide (B1668358) and an aroyl chloride. The cyclization is typically effected by dehydrating agents such as phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or phosphorus pentoxide. farmaciajournal.comnih.gov For example, a series of 2-(2-thienyl)-5-aryl-1,3,4-oxadiazoles were successfully synthesized by cyclizing the corresponding N-(2-thenoyl)-N'-aroylhydrazine intermediates using phosphorus oxychloride. farmaciajournal.com

The structural diversity of analogues can be expanded by modifying the substituents on either the phenyl or the thiophene ring. For instance, various derivatives have been created by introducing different functional groups onto the phenyl ring attached to the 1,3,4-oxadiazole core. farmaciajournal.com

Furthermore, derivatives can be synthesized by building upon a pre-formed oxadiazole ring. One such strategy involves starting with 5-aryl-1,3,4-oxadiazole-2-thiol. researchgate.netuobaghdad.edu.iqresearchgate.netresearchgate.netrdd.edu.iqpsu.edu This intermediate can be alkylated at the sulfur atom, for example with ethyl chloroacetate, to introduce a side chain that can be further functionalized. researchgate.netuobaghdad.edu.iqrdd.edu.iqnih.gov For example, the resulting ester can be converted to a hydrazide, which then serves as a versatile handle for introducing further structural diversity, such as forming Schiff bases with various aldehydes. researchgate.netuobaghdad.edu.iqrdd.edu.iq

Another approach to creating derivatives involves Sonogashira cross-coupling reactions. This has been used to synthesize ethynyl (B1212043) π-extended analogues of 2-phenyl-5-(2-thienyl)-1,3,4-oxadiazole. rsc.org For example, 2-(4-tert-butylphenyl)-5-(4-ethynylthienyl)-1,3,4-oxadiazole can be prepared and subsequently coupled with various heteroaryl iodides to produce a range of complex derivatives. rsc.org

The table below summarizes the synthesis of various 2-(2-thienyl)-5-aryl-1,3,4-oxadiazole analogues.

Table 1: Synthesis of 2-(2-thienyl)-5-aryl-1,3,4-oxadiazole Analogues

Compound ID Aryl Substituent Yield (%) Melting Point (°C) Reference
1a 4-chlorophenyl 75.3 125-127 farmaciajournal.com
1b 4-bromophenyl 72.5 134-136 farmaciajournal.com
1c 4-fluorophenyl 68.7 110-112 farmaciajournal.com
1d 4-methylphenyl 78.1 118-120 farmaciajournal.com
1e 4-methoxyphenyl 74.2 128-130 farmaciajournal.com
1f 4-nitrophenyl 65.4 192-194 farmaciajournal.com
1g 3,4-dimethoxyphenyl 69.8 142-144 farmaciajournal.com

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a fundamental tool for the definitive structural confirmation of 2-Phenyl-5-thiophen-2-yl- farmaciajournal.comrsc.orgnih.govoxadiazole. The analysis of ¹H-NMR and ¹³C-NMR spectra provides unambiguous evidence for the molecular framework by identifying the chemical environment of each proton and carbon atom.

In the ¹H-NMR spectrum, the aromatic protons of the phenyl and thiophene (B33073) rings exhibit distinct chemical shifts, typically observed in the downfield region. The protons of the phenyl group are expected to appear as a multiplet, while the thiophene protons will present as a set of doublets of doublets, characteristic of their coupling pattern.

Table 1: Predicted ¹H-NMR and ¹³C-NMR Chemical Shifts for 2-Phenyl-5-thiophen-2-yl- farmaciajournal.comrsc.orgnih.govoxadiazole

Atom ¹H-NMR (ppm, predicted) ¹³C-NMR (ppm, predicted)
Phenyl-H7.50-8.20 (m)-
Thiophen-H37.97 (dd)133.90
Thiophen-H47.24 (dd)129.35
Thiophen-H57.74 (dd)133.25
Phenyl-C-124.80 - 131.50
Thiophen-C2-121.70
Thiophen-C3-133.90
Thiophen-C4-129.35
Thiophen-C5-133.25
Oxadiazole-C2-162.50
Oxadiazole-C5-161.00

Note: The predicted values are based on the analysis of similar compounds and general principles of NMR spectroscopy.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Studies

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, offers profound insights into the bonding and functional groups present in 2-Phenyl-5-thiophen-2-yl- farmaciajournal.comrsc.orgnih.govoxadiazole.

The FT-IR spectrum is characterized by several key absorption bands. The C=N stretching vibration of the oxadiazole ring is a prominent feature, typically appearing in the region of 1610-1580 cm⁻¹. The C-O-C stretching of the oxadiazole ring is also a characteristic band. The aromatic C-H stretching vibrations of the phenyl and thiophene rings are observed above 3000 cm⁻¹, while the C=C stretching vibrations of these rings appear in the 1600-1450 cm⁻¹ region. For a related compound, 2-(2-thienyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole, a strong band at 1609 cm⁻¹ was attributed to the C=N stretch farmaciajournal.com.

Raman spectroscopy complements the FT-IR data, often providing stronger signals for symmetric vibrations and non-polar bonds. The symmetric breathing vibrations of the aromatic rings are typically more intense in the Raman spectrum.

Table 2: Characteristic FT-IR and Raman Bands for 2-Phenyl-5-thiophen-2-yl- farmaciajournal.comrsc.orgnih.govoxadiazole

Vibrational Mode FT-IR Frequency (cm⁻¹, predicted) Raman Frequency (cm⁻¹, predicted)
Aromatic C-H Stretch3100-30003100-3000
C=N Stretch (Oxadiazole)~1610~1610
Aromatic C=C Stretch1600-14501600-1450
C-O-C Stretch (Oxadiazole)~1030~1030
C-S Stretch (Thiophene)~720~720

Note: Predicted frequencies are based on data from analogous compounds farmaciajournal.comajchem-a.comiosrjournals.org.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is employed to determine the precise molecular weight and to investigate the fragmentation pathways of 2-Phenyl-5-thiophen-2-yl- farmaciajournal.comrsc.orgnih.govoxadiazole, further confirming its molecular formula (C₁₂H₈N₂OS). The electron impact (EI) mass spectrum would be expected to show a prominent molecular ion peak [M]⁺.

The fragmentation pattern of 1,3,4-oxadiazoles is well-documented and typically involves the cleavage of the heterocyclic ring. For the title compound, characteristic fragmentation would likely involve the loss of small, stable molecules or radicals. While a specific mass spectrum for 2-Phenyl-5-thiophen-2-yl- farmaciajournal.comrsc.orgnih.govoxadiazole is not detailed in the provided search results, the monoisotopic mass of a related compound, 2-(chloromethyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole, has been reported as 199.98111 Da, which aids in confirming the elemental composition uni.lu.

Table 3: Predicted Major Fragments in the Mass Spectrum of 2-Phenyl-5-thiophen-2-yl- farmaciajournal.comrsc.orgnih.govoxadiazole

m/z (predicted) Proposed Fragment
228[M]⁺
125[C₆H₅CO]⁺
111[C₄H₃SCO]⁺
105[C₆H₅CN]⁺
83[C₄H₃S]⁺
77[C₆H₅]⁺

Note: The fragmentation pattern is predicted based on the known fragmentation of similar 1,3,4-oxadiazole (B1194373) structures researchgate.netresearchgate.net.

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)

The electronic properties of 2-Phenyl-5-thiophen-2-yl- farmaciajournal.comrsc.orgnih.govoxadiazole are investigated using UV-Vis absorption and fluorescence spectroscopy, which provide information about the electronic transitions within the molecule.

Analysis of π–π* Transitions and Absorption Maxima

The UV-Vis absorption spectrum of 2-Phenyl-5-thiophen-2-yl- farmaciajournal.comrsc.orgnih.govoxadiazole is dominated by intense absorption bands in the ultraviolet region, arising from π–π* electronic transitions within the conjugated system formed by the phenyl, oxadiazole, and thiophene rings. The replacement of a phenyl ring with a thienyl ring in 2,5-diaryl-1,3,4-oxadiazoles is known to cause a red shift (bathochromic shift) in the absorption maximum rsc.org. This is attributed to the electron-rich nature of the thiophene ring, which extends the π-conjugation and lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Photoluminescence Properties and Quantum Yield Determinations

Upon excitation at its absorption maximum, 2-Phenyl-5-thiophen-2-yl- farmaciajournal.comrsc.orgnih.govoxadiazole is expected to exhibit fluorescence. Similar to the absorption spectrum, the emission spectrum is also anticipated to be red-shifted compared to its diphenyl analogue rsc.org. The photoluminescence quantum yield (Φf), a measure of the efficiency of the fluorescence process, is an important parameter for potential applications in materials science, such as in organic light-emitting diodes (OLEDs). The quantum yield is determined relative to a standard fluorophore. For related thiophene-containing oxazole (B20620) derivatives, "turn-on" fluorescence responses have been observed, indicating their potential as chemosensors rsc.org.

Table 4: Photophysical Properties of 2-Phenyl-5-thiophen-2-yl- farmaciajournal.comrsc.orgnih.govoxadiazole (Predicted)

Parameter Value (predicted)
Absorption Maximum (λabs)~320-340 nm
Emission Maximum (λem)~380-420 nm
Stokes Shift (Δλ)~60-80 nm
Quantum Yield (Φf)Moderate to High

Note: Predicted values are based on the trends observed in related compounds rsc.orgrsc.org.

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography provides the most definitive and detailed picture of the three-dimensional molecular structure of 2-Phenyl-5-thiophen-2-yl- farmaciajournal.comrsc.orgnih.govoxadiazole in the solid state. Analysis of the crystal structures of closely related compounds reveals that the 1,3,4-oxadiazole ring and the attached aromatic rings tend to be nearly coplanar rsc.orgnih.govnih.gov. For instance, in 3-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-5-(thiophen-2-yl)-1,3,4-oxadiazole-2(3H)-thione, the dihedral angle between the thiophene and oxadiazole rings is a mere 4.35 (9)° nih.gov. This planarity facilitates efficient π-electron delocalization across the molecule and influences the crystal packing, which is often stabilized by π-π stacking interactions.

While the specific crystallographic data for the title compound is not available in the provided search results, it is reasonable to infer a similar planar conformation, which is a key factor governing its electronic and photophysical properties.

Computational and Theoretical Investigations of 2 Phenyl 5 Thiophen 2 Yl 1 2 3 Oxadiazole

Density Functional Theory (DFT) Calculations for Molecular Geometry Optimization

Density Functional Theory (DFT) is a widely used computational method to determine the most stable three-dimensional arrangement of atoms in a molecule. For 1,3,4-oxadiazole (B1194373) derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), have shown good agreement with experimental data. ajchem-a.com

In studies of similar compounds, the molecular structure is characterized by the interconnection of the phenyl, 1,3,4-oxadiazole, and thiophene (B33073) rings. DFT calculations for a related molecule, 2-(5-bromo-2-(trifluoromethoxy)phenyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole, show C-C bond lengths within the phenyl ring ranging from 1.386 to 1.4098 Å. jmolecularsci.com The C=N bond lengths in the oxadiazole ring are computed to be around 1.31 Å, while C–O bond distances are in the range of 1.3981 to 1.4248 Å. jmolecularsci.com The N-N bond length is calculated to be approximately 1.4235 Å. jmolecularsci.com

A critical aspect of the molecule's geometry is the relative orientation of the three rings. The dihedral angles, which describe the twist between the planes of the rings, are crucial for understanding the extent of π-conjugation. In the crystal structure of a related compound, 2-phenyl-5-(p-tolyl)-1,3,4-oxadiazole, the phenyl and tolyl rings are inclined relative to the central oxadiazole ring by 3.8° and 8.3°, respectively, indicating a near-planar geometry. nih.govnih.gov For another derivative, the dihedral angles between a central thiophene ring and its attached oxadiazole rings were found to be 1.2° and 9.8°. nih.gov This near-planarity allows for effective electronic communication between the aromatic systems.

ParameterTheoretical Value (Å)Experimental Range (Å)
Phenyl C-C1.386 - 1.4098 jmolecularsci.com-
Oxadiazole C=N~1.31 jmolecularsci.com1.364 - 1.373 jmolecularsci.com
Oxadiazole C-O1.3981 - 1.4248 jmolecularsci.com~1.37 jmolecularsci.com
Oxadiazole N-N1.4235 jmolecularsci.com~1.4221 jmolecularsci.com

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps and Electron Density Distribution

Frontier Molecular Orbital (FMO) theory is fundamental to describing the electronic properties and reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in electronic transitions and chemical reactions. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. nih.gov

For molecules containing both electron-rich (donor) and electron-poor (acceptor) units, the FMOs tend to be localized. In the case of 2-Phenyl-5-thiophen-2-yl- jmolecularsci.comacs.orgnih.govoxadiazole, the thiophene ring acts as an electron-rich donor, while the 1,3,4-oxadiazole core is electron-deficient. beilstein-journals.org Consequently, theoretical analyses show that the HOMO is typically localized on the central and thiophene parts of the molecule, which can donate electron density. beilstein-journals.org Conversely, the LUMO is often centered on the electron-accepting oxadiazole ring and the terminal phenyl substituent. beilstein-journals.org This separation of FMOs is characteristic of a donor-acceptor-donor (D-A-D) or donor-acceptor (D-A) architecture. beilstein-journals.org

The HOMO-LUMO energy gap is an indicator of chemical reactivity; a smaller gap generally implies higher reactivity. nih.gov For a similar compound, 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole (B15214103), the calculated HOMO and LUMO energies are -6.5743 eV and -2.0928 eV, respectively, resulting in an energy gap of 4.4815 eV in the gas phase. ajchem-a.com The introduction of different substituents can tune this energy gap. nih.gov

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)
2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole ajchem-a.com-6.5743-2.09284.4815
Thieno[2,3-d]pyrimidine-oxadiazole derivative (4a) nih.gov--3.75
Thieno[2,3-d]pyrimidine-oxadiazole derivative (4c) nih.gov--3.18

Molecular Electrostatic Potential (MEP) Surface Analysis

Molecular Electrostatic Potential (MEP) surface analysis is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. researchgate.net The MEP map displays regions of different electrostatic potential on the electron density surface.

In MEP analysis of 1,3,4-oxadiazole derivatives, distinct regions of positive and negative potential are observed. ajchem-a.com

Negative Regions (Red/Yellow): These areas correspond to high electron density and are susceptible to electrophilic attack. For 2-Phenyl-5-thiophen-2-yl- jmolecularsci.comacs.orgnih.govoxadiazole, these regions are typically located around the electronegative nitrogen and oxygen atoms of the oxadiazole ring. ajchem-a.comnih.gov

Positive Regions (Blue): These areas are electron-deficient and are prone to nucleophilic attack. They are generally found around the hydrogen atoms of the phenyl and thiophene rings. ajchem-a.com

The MEP surface provides a visual representation of the molecule's polarity and helps in understanding intermolecular interactions. researchgate.net

Theoretical Prediction of Vibrational Spectra

Theoretical vibrational analysis using DFT methods can predict the infrared (IR) and Raman spectra of a molecule. These calculations help in the assignment of vibrational modes observed in experimental spectra. For compounds like 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, there is often excellent agreement between the computed and observed vibrational wavenumbers. ajchem-a.com

Key vibrational modes for 2-Phenyl-5-thiophen-2-yl- jmolecularsci.comacs.orgnih.govoxadiazole would include:

Aromatic C-H stretching vibrations from the phenyl and thiophene rings.

C=C stretching vibrations within the aromatic rings.

C=N stretching of the oxadiazole ring. jmolecularsci.com

C-O-C (ether-like) stretching modes within the oxadiazole ring. jmolecularsci.com

Vibrations associated with the C-S bond of the thiophene ring.

In a study of a similar compound, characteristic IR peaks were observed at 1637 cm⁻¹ (C=N), 1583 cm⁻¹, and 1471 cm⁻¹ (aromatic C=C). jmolecularsci.com Such correlative studies between theoretical and experimental spectra are invaluable for structural confirmation.

Vibrational ModeCalculated Wavenumber (cm⁻¹)Experimental Wavenumber (cm⁻¹)
C=N Stretch-1637 jmolecularsci.com
Aromatic C=C Stretch-1583, 1471 jmolecularsci.com
C-O-C Stretch-1239 jmolecularsci.com

Computational Studies on Electronic and Photophysical Properties

Computational methods are extensively used to predict the electronic and photophysical properties of 1,3,4-oxadiazole derivatives, which are often fluorescent and find applications in materials science, such as in organic light-emitting diodes (OLEDs). acs.orgresearchgate.net

Theoretical calculations can predict UV-Vis absorption spectra, which arise from electronic transitions between molecular orbitals, primarily the HOMO to LUMO transition (π–π*). beilstein-journals.org For a series of 2-phenyl-5-(2-thienyl)-1,3,4-oxadiazole derivatives, it was found that replacing a phenyl ring with a thienyl ring leads to a red shift (a shift to longer wavelengths) in both the absorption and emission spectra. rsc.orgnih.gov This is attributed to the electron-donating nature of the thiophene ring, which can decrease the HOMO-LUMO gap. beilstein-journals.org

Studies on related D-A-D molecules show intense absorption bands, and theoretical results confirm that these are associated with the HOMO–LUMO transition, often involving a notable charge transfer from the central/thiophene part to the terminal substituents. beilstein-journals.org These properties are crucial for designing materials with specific optical characteristics.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic delocalization within a molecule. It examines interactions between filled (donor) and vacant (acceptor) orbitals and calculates their stabilization energies.

Solvent Effects and Tautomerism Studies via Computational Chemistry

The properties of a molecule can be significantly influenced by its environment, particularly the solvent. Computational chemistry can model these effects using methods like the Polarizable Continuum Model (PCM), which treats the solvent as a continuous medium with a specific dielectric constant. researchgate.net

Studies on related molecules have shown that solvent polarity can influence geometric parameters, electronic properties, and UV-Vis absorption spectra. researchgate.netresearchgate.net For instance, an increase in solvent polarity can lead to shifts in the absorption maximum. DFT calculations performed in different solvents, such as dichloromethane, can predict these solvatochromic shifts. researchgate.net

Tautomerism involves the migration of a proton, leading to structural isomers that are in equilibrium. While 2-Phenyl-5-thiophen-2-yl- jmolecularsci.comacs.orgnih.govoxadiazole itself is not prone to significant tautomerism, related derivatives, such as 5-substituted-1,3,4-oxadiazole-2-thiols, exhibit thiol-thione tautomerism. asianpubs.orgmdpi.com Computational methods can be employed to calculate the relative energies and stabilities of the different tautomeric forms in various environments, thereby predicting the predominant tautomer under specific conditions. mdpi.com

Structure Property Relationships and Molecular Design Principles

Influence of Substituents on Electronic and Optical Properties

Substituents play a critical role in modulating the electronic and photophysical behavior of the core oxadiazole-thiophene-phenyl structure. The nature and position of these groups can systematically alter the molecule's energy levels and how it interacts with light.

The electronic architecture of 2-Phenyl-5-thiophen-2-yl- rsc.orgsid.irnih.govoxadiazole is fundamentally defined by the interplay between its three core components: the central electron-withdrawing 1,3,4-oxadiazole (B1194373) ring and the flanking electron-donating thiophene (B33073) and phenyl rings. The thiophene moiety, being particularly electron-rich, acts as a strong donor, while the phenyl group also contributes to the π-conjugated system. nih.govnih.gov

Theoretical studies show that the highest occupied molecular orbital (HOMO) is typically localized on the electron-rich thiophene and phenyl portions of the molecule, which can donate electron density. sid.irnih.gov Conversely, the lowest unoccupied molecular orbital (LUMO) is concentrated on the electron-deficient oxadiazole ring. sid.ir This spatial separation of the HOMO and LUMO is characteristic of a donor-acceptor structure.

Replacing a phenyl ring with a thiophene ring in related aromatic oxadiazole systems generally leads to a red shift in both the absorption and emission spectra. rsc.org This indicates a narrowing of the HOMO-LUMO energy gap, a direct consequence of the superior electron-donating ability of thiophene compared to phenyl. nih.govrsc.org Furthermore, theoretical calculations have demonstrated that substituting a thiophene ring with an oxadiazole ring results in the stabilization of both HOMO and LUMO levels and an increase in the energy gap. sid.ir This highlights the significant role each moiety plays in defining the molecule's frontier orbital energies.

Table 1: Theoretical Energy Levels of Thiophene vs. Oxadiazole-Containing Oligomers This table illustrates the effect of replacing a thiophene ring with an oxadiazole ring on frontier orbital energies.

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)Source
TTTTT(Me)-4.626-1.8532.72 sid.ir
TTOxTT(Me)-5.125-1.9803.14 sid.ir
Note: T = Thiophene, Ox = Oxadiazole, Me = Methyl. Data from theoretical calculations.

The attachment of additional aryl or alkyl groups to the core structure of 2-Phenyl-5-thiophen-2-yl- rsc.orgsid.irnih.govoxadiazole and its derivatives significantly impacts their photoluminescent properties. Aryl substituents, by extending the π-conjugation, can tune the emission color. researchgate.net For instance, in a series of similar 2,5-bis(bithiophen-5-yl)-1,3,4-oxadiazoles, increasing the size of the terminal aryl substituent (from phenyl to naphthyl to pyrenyl) resulted in a progressive bathochromic shift (a shift to longer wavelengths) in the emission spectra, yielding colors from blue to bluish-green. nih.gov

However, the size of these substituents can also introduce steric hindrance, causing twisting in the molecular backbone. This loss of planarity can disrupt π-conjugation and affect photoluminescence efficiency. nih.gov The introduction of electron-withdrawing groups, such as fluoro or trifluoromethyl groups on the phenyl ring in related iridium complexes, can also modulate the emission wavelength and photoluminescence quantum yields (PLQY). rsc.org

Alkyl substituents primarily influence solubility and crystal packing, which in turn affects solid-state photoluminescence. rsc.org While often increasing solubility, the introduction of long alkyl chains can weaken intermolecular interactions in the solid state, which may decrease the PLQY in crystals. rsc.org The photophysical properties are thus a delicate balance between the electronic effects of the substituent and the morphological changes it induces.

Table 2: Photoluminescence Data for Aryl-Substituted Oxadiazole Derivatives This table shows the effect of different terminal aryl substituents on the emission wavelength of DAD molecules with a central oxadiazole ring.

Terminal SubstituentAbsorption λmax (nm)Emission λmax (nm)Source
Alkyl389444 nih.gov
Thienyl409481 nih.gov
Phenyl403471 nih.gov
Pyrenyl406490 nih.gov
Note: Data for 5'-aryl-substituted 2,5-bis(3-decyl-2,2'-bithiophen-5-yl)-1,3,4-oxadiazoles.

Design Strategies for Tunable Optical Responses in Oxadiazole Systems

The optical response of molecules containing the 1,3,4-oxadiazole ring can be systematically tuned through several key design strategies. A primary method is the extension of π-conjugation by adding aromatic or vinylic linkers, which generally leads to a bathochromic (red) shift in both absorption and emission spectra. researchgate.net

Maintaining molecular planarity is another crucial factor. researchgate.netacs.org Structural designs that prevent twisting of the molecular backbone allow for more effective π-electron delocalization, which enhances conjugation and influences the optical properties. However, certain substituents, such as para-dialkoxy groups adjacent to the oxadiazole ring, can cause repulsive interactions that force the molecule out of planarity in the excited state, leading to a significant reduction in the photoluminescence quantum yield. rsc.orgresearchgate.net Therefore, a key design principle is to avoid substituents that create steric hindrance or electrostatic repulsion near the conjugated backbone. rsc.orgresearchgate.net

Furthermore, the strategic placement of electron-donating and electron-withdrawing groups can finely tune the HOMO-LUMO gap and thus the color of emitted light. nih.gov By carefully selecting substituents, the intramolecular charge transfer (ICT) character can be enhanced, leading to predictable shifts in the optical response. researchgate.net

Principles of Donor-Acceptor-Donor (DAD) Molecule Design

The compound 2-Phenyl-5-thiophen-2-yl- rsc.orgsid.irnih.govoxadiazole is a classic example of a molecule following the Donor-Acceptor (D-A) or, more specifically, a Donor-Acceptor-Donor (D-A-D) architecture. In this design, an electron-deficient (acceptor) core is flanked by electron-rich (donor) units. nih.govnih.gov

Key principles of DAD design include:

Component Selection : The acceptor unit (here, 1,3,4-oxadiazole) is chosen for its electron-withdrawing nature. The donor units (here, thiophene and phenyl) are selected for their electron-donating capabilities. Thiophene is a particularly effective donor in such systems. nih.govnih.gov

Frontier Orbital Engineering : In a DAD molecule, the HOMO is primarily located on the donor moieties, while the LUMO is concentrated on the acceptor moiety. nih.gov This spatial separation facilitates an efficient intramolecular charge transfer (ICT) upon photoexcitation. researchgate.netnih.gov

Band Gap Tuning : The energy difference between the HOMO and LUMO (the band gap) can be precisely controlled by modifying the strength of the donor and acceptor units. diva-portal.org Using stronger donors or acceptors typically reduces the band gap, resulting in absorption and emission at longer wavelengths. nih.govdiva-portal.org

Planarity and Conjugation : The degree of planarity between the donor and acceptor units significantly impacts the electronic coupling and, consequently, the optoelectronic properties. acs.orgnih.gov A more planar structure generally leads to a smaller band gap and improved charge transport characteristics. nih.gov

This DAD strategy is fundamental in designing materials for organic electronics, as it allows for the rational tuning of electronic and optical properties to meet the requirements of devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). nih.govdiva-portal.org

Advanced Applications in Materials Science and Optoelectronics

Role of 2-Phenyl-5-thiophen-2-yl-nih.govresearchgate.netgoogle.comoxadiazole in Organic Light-Emitting Diodes (OLEDs)

The inherent electronic properties of the 2-Phenyl-5-thiophen-2-yl- nih.govresearchgate.netgoogle.comoxadiazole scaffold make it a versatile component in the fabrication of high-performance OLEDs. Its utility stems from its excellent electron-transporting capabilities and its potential as a luminescent material.

Electron Transporting Characteristics

The 1,3,4-oxadiazole (B1194373) core is well-established as a potent electron-transporting motif in organic electronic devices. rsc.orgnih.gov This characteristic arises from the electron-deficient nature of the oxadiazole ring, which facilitates the injection and transport of electrons. In the context of OLEDs, efficient electron transport is crucial for balancing charge carriers (electrons and holes) within the emissive layer, a key factor in achieving high device efficiency.

While specific electron mobility values for 2-Phenyl-5-thiophen-2-yl- nih.govresearchgate.netgoogle.comoxadiazole are not extensively documented, studies on analogous 2,5-diaryl-1,3,4-oxadiazoles, such as 2-(4-biphenyl)-5-(4-tert-butylphenyl)-1,3,4-oxadiazole (PBD), have reported electron mobilities in the range of ~2 x 10⁻⁵ cm²/Vs. rsc.org The planar structure of these molecules allows for effective intermolecular π-π stacking, which is conducive to charge transport. rsc.org

Theoretical studies on related oxadiazole derivatives provide further insight into the electronic properties of 2-Phenyl-5-thiophen-2-yl- nih.govresearchgate.netgoogle.comoxadiazole. For instance, the calculated Lowest Unoccupied Molecular Orbital (LUMO) energy level for 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole (B15214103) is -2.0928 eV, with a Highest Occupied Molecular Orbital (HOMO) energy of -6.5743 eV. ajchem-a.com These values are critical in determining the energy barriers for electron injection from the cathode and hole blocking from the anode, respectively. The introduction of the thiophene (B33073) ring in place of a phenyl ring is known to influence these energy levels, generally leading to a red shift in the absorption and emission spectra, which corresponds to a lowering of the bandgap. nih.gov

Table 1: Calculated Electronic Properties of a Related Oxadiazole Derivative

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)
2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole-6.5743-2.09284.4815
Data sourced from a theoretical study on a structurally similar compound and may be used for comparative purposes. ajchem-a.com

Luminescent Material Development

Beyond its role in charge transport, 2-Phenyl-5-thiophen-2-yl- nih.govresearchgate.netgoogle.comoxadiazole and its derivatives are promising luminescent materials. The combination of the phenyl and thiophene rings with the oxadiazole core creates a conjugated system capable of efficient light emission.

Research has shown that replacing a phenyl ring with a thienyl ring in 2,5-diphenyl-1,3,4-oxadiazole (B188118) derivatives leads to a bathochromic (red) shift in both the absorption and emission spectra. nih.gov This tunability of the emission color is a significant advantage in the development of full-color displays. A study on a series of 2-phenyl-5-(2-thienyl)-1,3,4-oxadiazole derivatives demonstrated this effect, with absorption maxima (λ_abs_) and emission maxima (λ_em_) being sensitive to the substituents on the phenyl and thiophene rings. nih.gov Symmetrical thiophene-based 1,3,4-oxadiazoles have been found to exhibit high fluorescence quantum yields, making them highly fluorescent materials for OLED applications. nih.gov

Table 2: Photophysical Properties of 2-Phenyl-5-(2-thienyl)-1,3,4-oxadiazole Derivatives

Derivativeλ_abs (nm) in CH₂Cl₂λ_em_ (nm) in CH₂Cl₂
2-(4-tert-Butylphenyl)-5-(5-ethynyl-2-thienyl)-1,3,4-oxadiazole353410
2-(4-tert-Butylphenyl)-5-(5-iodo-2-thienyl)-1,3,4-oxadiazole344400
2-(4-tert-Butylphenyl)-5-(2-thienyl)-1,3,4-oxadiazole338392
Data extracted from a study by Hughes et al. on ethynyl (B1212043) π-extended 2,5-diphenyl-1,3,4-oxadiazoles and 2-phenyl 5-(2-thienyl)-1,3,4-oxadiazoles. nih.gov

Applications in Laser Dyes and Optical Brighteners

The strong fluorescence and photostability of the oxadiazole scaffold have led to its exploration in laser dyes and optical brighteners.

While specific data on the laser performance of 2-Phenyl-5-thiophen-2-yl- nih.govresearchgate.netgoogle.comoxadiazole is limited, related compounds have shown promise. For example, 2-(4-Biphenylyl)-5-phenyl-1,3,4-oxadiazole is classified as a laser dye with high photoluminescence quantum efficiency. researchgate.net The photophysical properties of oxazole (B20620) dyes like 2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene (BBOT) and 1,4-Bis(5-phenyl-2-oxazolyl)benzene (POPOP) have been studied in various matrices, showing good laser performance and photostability. researchgate.net The incorporation of a thiophene ring, as in the title compound, can influence the lasing wavelength and efficiency.

In the realm of optical brighteners, which absorb UV light and re-emit it in the blue region of the visible spectrum to make materials appear whiter, oxadiazole derivatives have been patented for their effectiveness. google.com These compounds are valued for their heat stability and light fastness. google.com Symmetrical optical brighteners based on stilbene-oxadiazole derivatives have been synthesized and shown to exhibit bluish and greenish fluorescence with quantum yields in the range of 0.2–0.8. researchgate.net The presence of the thiophene moiety in 2-Phenyl-5-thiophen-2-yl- nih.govresearchgate.netgoogle.comoxadiazole contributes to the chromophore and can enhance its performance as an optical brightener in various polymers. colab.ws

Integration into Polymer Systems for Functional Materials

Incorporating 2-Phenyl-5-thiophen-2-yl- nih.govresearchgate.netgoogle.comoxadiazole as a pendant group or within the main chain of a polymer is a promising strategy for developing functional materials with tailored optoelectronic properties. The oxadiazole unit imparts electron-transporting capabilities and thermal stability to the polymer, while the phenyl and thiophene groups can be functionalized to control solubility and tune the emission color. researchgate.netresearchgate.net

Polymers containing oxadiazole units have been successfully used as electron transport layers in polymer LEDs, leading to a significant increase in external quantum efficiency. researchgate.net For instance, copolymers of fluorene (B118485) and benzothiadiazole have been developed as NIR emitters for OLEDs, demonstrating that the polymer backbone can be engineered for specific applications. nih.gov The addition of a thiophene linker to a polymer chain has been shown to be a viable strategy for achieving white emission in OLEDs. researchgate.netyildiz.edu.tr

While specific polymers based on 2-Phenyl-5-thiophen-2-yl- nih.govresearchgate.netgoogle.comoxadiazole are not widely reported, the synthesis of copolymers containing thiophene and oxadiazole units is well-established. These materials often exhibit good thermal stability and solubility, which are crucial for solution-based processing of large-area devices. The electronic properties of such polymers, including their HOMO/LUMO levels and bandgaps, can be systematically varied by altering the comonomers and their arrangement in the polymer chain.

Intermolecular Interactions and Supramolecular Assemblies

Analysis of Hydrogen Bonding Networks

While the title compound, 2-Phenyl-5-thiophen-2-yl- researchgate.netnih.govresearchgate.netoxadiazole, lacks classical hydrogen bond donors (like O-H or N-H), its crystal structure is stabilized by a network of weak hydrogen bonds. The nitrogen and oxygen atoms of the oxadiazole ring, along with the sulfur atom of the thiophene (B33073) ring, can act as hydrogen bond acceptors. The hydrogen atoms attached to the phenyl and thiophene rings serve as donors.

In a more complex derivative containing a thiophene ring, 5-oxo-N-phenyl-3-(thiophen-2-yl)-2,3,4,5-tetrahydro-[1,1′-biphenyl]-4-carboxamide, classical N—H⋯O hydrogen bonds link molecules into chains, demonstrating the potent structure-directing nature of such bonds when suitable functional groups are present. nih.govresearchgate.net

Table 1: Examples of Hydrogen Bonds in Oxadiazole Derivatives

Compound Name Hydrogen Bond Type Role in Crystal Structure
2-Phenyl-5-(p-tolyl)-1,3,4-oxadiazole Weak C-H···N Contributes to a crossed herringbone packing motif researchgate.netnih.gov
5-oxo-N-phenyl-3-(thiophen-2-yl)-...-carboxamide N—H⋯O Links molecules into chains along the c-axis nih.govresearchgate.net

π-π Stacking Interactions and Aromatic Stacking

The planar nature of the aromatic and heteroaromatic rings in 2-Phenyl-5-thiophen-2-yl- researchgate.netnih.govresearchgate.netoxadiazole and its analogues is conducive to the formation of π-π stacking interactions. rsc.orgnih.govresearchgate.net These interactions are fundamental to the packing of aromatic molecules and involve the face-to-face or offset stacking of the π-systems.

For the analogous compound 2-Phenyl-5-(p-tolyl)-1,3,4-oxadiazole, the near-planar geometry allows adjacent molecules to pack in a parallel fashion. researchgate.netnih.govst-andrews.ac.uk This arrangement results in significant π–π interactions, with the oxadiazole ring interacting with both the phenyl and tolyl rings of adjacent molecules. The centroid–centroid distances for these interactions have been measured at 3.629 Å and 3.723 Å, respectively, indicating substantial orbital overlap. researchgate.netnih.govst-andrews.ac.uk Research on other 1,3,4-oxadiazole (B1194373) derivatives confirms the importance of stacking involving the oxadiazole core itself, with both (oxadiazole)···(pyridine) and (oxadiazole)···(oxadiazole) interactions being observed. nih.gov

These stacking interactions typically lead to the formation of one-dimensional columns or stacks within the crystal structure, which are then arranged into a three-dimensional lattice via other interactions. researchgate.netnih.gov

Weak Noncovalent Interactions and Their Role in Crystal Packing

Beyond conventional hydrogen bonds and π-π stacking, a variety of weaker noncovalent interactions are instrumental in defining the crystal packing of 2-Phenyl-5-thiophen-2-yl- researchgate.netnih.govresearchgate.netoxadiazole derivatives. These include C-H···π, C-H···S, and halogen···π interactions in substituted analogues.

C-H···π interactions are particularly noteworthy. In the structure of 2-Phenyl-5-(p-tolyl)-1,3,4-oxadiazole, these interactions occur between the hydrogen atoms of one molecule and the π-electron clouds of the aromatic rings of a neighboring molecule. researchgate.netnih.govst-andrews.ac.uk These forces help to link the π-stacked columns, contributing to the formation of a stable, three-dimensional herringbone pattern. researchgate.netnih.gov In other thiophene-containing structures, C–H···π(ring) interactions are also observed to be a significant packing force. nih.govresearchgate.netnih.gov The sulfur atom in the thiophene ring can also participate in C-H···S interactions, further stabilizing the crystal lattice.

Supramolecular Framework Formation in Oxadiazole Derivatives

The combination of the aforementioned intermolecular interactions—hydrogen bonding, π-π stacking, and weak noncovalent forces—results in the formation of complex and often elegant supramolecular frameworks. The specific architecture depends on the subtle balance of these forces.

A prime example is the "crossed herringbone" packing motif observed in 2-Phenyl-5-(p-tolyl)-1,3,4-oxadiazole. researchgate.netnih.govst-andrews.ac.uk In this arrangement:

Molecules first form one-dimensional stacks along one crystal axis, driven by parallel π–π stacking interactions. researchgate.netnih.gov

These stacks then assemble into sheets, often with a herringbone arrangement, stabilized by C-H···π interactions. researchgate.net

Finally, adjacent sheets are interlinked by weak C-H···N hydrogen bonds, with the sheets being offset to create a "crossed" pattern. researchgate.netnih.gov

This hierarchical assembly demonstrates how different types of interactions operate over different length scales and in different dimensions to build a stable supramolecular solid. The planarity of the core structure is a key enabler for the initial π-stacking that templates the rest of the assembly. rsc.orgnih.gov

Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping properties onto this surface, one can deconstruct the crystal packing into the contributions from different types of atomic contacts.

Table 2: Hirshfeld Surface Analysis Data for Related Compounds

Compound Name Interaction Type Contribution to Hirshfeld Surface (%)
5-oxo-N-phenyl-3-(thiophen-2-yl)-...-carboxamide nih.govresearchgate.net H···H 47.6%
H···C/C···H 33.4%
H···O/O···H 11.6%
2-(benzylsulfanyl)-5-[4-(dimethylamino)phenyl]-1,3,4-oxadiazole researchgate.net H···H Most significant contribution
H···C/C···H Second most significant contribution
H···N/N···H Minor contribution

This quantitative data confirms that H···H, H···C (indicative of C-H···π interactions), and H···heteroatom contacts are the most dominant forces in the packing of these types of molecules. The large percentage of H···H contacts reflects the prevalence of van der Waals forces, while the significant H···C/C···H and H···O/O···H percentages underscore the importance of weak hydrogen bonds and stacking in the supramolecular assembly. nih.govresearchgate.net

Future Perspectives and Emerging Research Directions

Development of Novel Synthetic Routes for Complex Architectures

While classical methods for synthesizing the 1,3,4-oxadiazole (B1194373) ring, such as the cyclization of N,N'-diacylhydrazines with dehydrating agents like phosphorus oxychloride, are well-established, the future lies in developing more efficient, greener, and versatile synthetic strategies to build complex, multi-functional architectures. farmaciajournal.com One of the primary methods for preparing 1,3,4-oxadiazoles involves the cyclization of N,N′-diacylhydrazines using agents like phosphorous oxychloride or thionyl chloride. farmaciajournal.comnih.gov

Emerging research focuses on several key areas:

Green Chemistry Approaches: Electrochemical synthesis is gaining traction as a sustainable alternative to traditional methods. For instance, the electrochemical production of 2,5-diphenyl-1,3,4-oxadiazole (B188118) from benzoylhydrazine offers advantages like mild reaction conditions, high yield, and simplicity, aligning with green chemistry principles. pku.edu.cn

π-Extended Systems: To fine-tune the optoelectronic properties of these compounds, novel routes are being developed to create extended π-conjugated systems. The Sonogashira cross-coupling reaction has been successfully used to link heteroaryl iodides to an ethynyl-functionalized oxadiazole core, yielding products with extended conjugation and modified optical properties. rsc.org This method allows for the systematic extension of the molecular framework, which is crucial for applications in organic electronics. rsc.org

Multi-step Convergent Synthesis: The construction of highly elaborate molecules is being achieved through multi-step convergent pathways. One such approach involves reacting carbohydrazides with aldehydes to form Schiff bases, which are then cyclized using promoters like chloramine-T to yield the final 1,3,4-oxadiazole derivatives. researchgate.net Another complex route starts with precursors like benzyl (B1604629) salicylate, which are converted through multiple steps involving hydrazides and cyclizing agents to produce novel quinazoline-4-one and oxazine-4-one derivatives attached to the oxadiazole scaffold. uobaghdad.edu.iqresearchgate.net

Synthetic Strategy Key Reagents/Conditions Type of Architecture Reference(s)
Classical CyclodehydrationPhosphorus oxychloride (POCl₃), Thionyl chloride (SOCl₂)Core 2-Aryl-5-thienyl-1,3,4-oxadiazole farmaciajournal.comnih.gov
Electrochemical SynthesisElectrochemical cell, Benzaldehyde (B42025) semicarbazoneGreener route to core structure pku.edu.cn
Sonogashira Cross-CouplingPd[PPh₃]₂Cl₂, CuI, Triethylamineπ-Extended systems with terminal heteroaryl groups rsc.org
Convergent Synthesis (Schiff Base)Carbohydrazides, Aldehydes, Chloramine-TNovel substituted 1,3,4-oxadiazoles researchgate.net
Multi-step Heterocycle ElaborationHydrazine hydrate, Carbon disulfide, Aromatic acidsComplex fused heterocyclic systems (e.g., quinazolinones) uobaghdad.edu.iqresearchgate.net

Advanced Characterization Techniques for Dynamic Processes

Standard characterization of newly synthesized 2-Phenyl-5-thiophen-2-yl- uobaghdad.edu.iqnih.govresearchgate.netoxadiazole derivatives routinely involves spectroscopic methods like Fourier-Transform Infrared (FT-IR), Proton and Carbon-13 Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR), and mass spectrometry to confirm their molecular structures. farmaciajournal.comresearchgate.net However, to unlock their potential in functional materials, it is crucial to understand their dynamic properties. Future research will increasingly rely on advanced techniques to probe the electronic and photophysical processes that govern their function.

Key advanced characterization methods include:

Electrochemical Analysis: Cyclic voltammetry (CV) is a pivotal technique for studying the redox behavior of these compounds. bohrium.comresearchgate.net It allows researchers to determine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels experimentally and to assess the electrochemical stability of the materials upon repeated oxidation and reduction cycles. bohrium.com This is fundamental for applications in OLEDs and organic solar cells where charge injection and transport are critical. bohrium.comresearchgate.net

Spectroelectrochemistry: This technique combines UV-Vis spectroscopy with electrochemistry to monitor the changes in the absorption spectrum of a material as its oxidation state is changed. It is particularly valuable for characterizing electrochromic materials—substances that change color in response to an electrical potential. researchgate.net For polymers based on similar heterocyclic backbones, spectroelectrochemistry has been used to quantify key performance metrics like optical contrast (ΔT%) and coloration efficiency. researchgate.net

Fluorescence Spectroscopy: The photoluminescent properties of these compounds are central to their use in OLEDs and as fluorescent probes. rsc.orgbohrium.com Advanced fluorescence spectroscopic techniques are used to explore their optoelectronic properties, including measuring quantum yields and Stokes shifts, which is the difference between the absorption and emission maxima. bohrium.com These studies, often combined with theoretical calculations, provide a deep understanding of the photophysical behavior of the target compounds. bohrium.com

Computational Design of Oxadiazole-Based Functional Materials

Computational chemistry, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), has become an indispensable tool for the rational design of new functional materials based on the oxadiazole scaffold. researchgate.netjmaterenvironsci.com These theoretical methods allow for the prediction of molecular properties before undertaking complex and resource-intensive synthesis, thereby accelerating the discovery of promising candidates for specific applications. nih.govacs.org

The focus of computational design includes:

Predicting Optoelectronic Properties: DFT calculations are used to determine key electronic parameters such as the HOMO and LUMO energy levels and the resulting energy gap (Egap). researchgate.netjmaterenvironsci.com These values are crucial for predicting a material's potential as a donor or acceptor in organic solar cells or as an electron/hole transport material in OLEDs. researchgate.netjmaterenvironsci.comresearchgate.net

Modeling Charge Transport: Reorganization energy (for both holes and electrons) is a critical parameter calculated using DFT to predict the charge transport efficiency of a material. researchgate.net Lower reorganization energies suggest better charge mobility, making the compound a more promising candidate for semiconductor applications. researchgate.net

Simulating Spectroscopic Data: TD-DFT methods are employed to predict the absorption and fluorescence spectra of designed molecules. researchgate.net This allows for a direct comparison with experimental data and helps in designing molecules with specific desired colors for light-emitting applications. nih.govresearchgate.netacs.org By modifying the molecular structure in silico, researchers can tune the emission wavelengths to achieve, for example, deep blue or green light required for display technologies. nih.govacs.org

Computational Method Calculated Property Predicted Function/Application Reference(s)
DFT (e.g., B3LYP/6-31G(d,p))HOMO/LUMO energies, Energy gap (Egap)Suitability for organic solar cells, charge injection properties researchgate.netjmaterenvironsci.com
DFT (e.g., B3LYP/6-31G(d,p))Reorganization energies (hole λh, electron λe)Charge transport efficiency (hole/electron transport materials) researchgate.net
TD-DFT (e.g., TD-PBE0/6-31G(d,p))Absorption/Fluorescence wavelengths, Stokes shiftLuminescent properties for OLEDs, color tuning nih.govresearchgate.net
DFTHeats of formation, Bond dissociation energiesStability and energetic properties of materials nih.gov

Exploration of New Application Domains (excluding clinical/safety)

Building on their well-established electronic and photophysical properties, derivatives of 2-Phenyl-5-thiophen-2-yl- uobaghdad.edu.iqnih.govresearchgate.netoxadiazole are being explored for a range of new and advanced application domains beyond traditional biological research.

Emerging application areas include:

Organic Electronics: This remains the most promising field. The inherent electron-deficient nature of the 1,3,4-oxadiazole ring makes these compounds excellent candidates for electron-transport materials (ETMs) in Organic Light-Emitting Diodes (OLEDs). nih.govacs.orgmdpi.com Theoretical studies have designed derivatives expected to be promising ETMs, with some showing balanced hole and electron transport capabilities, making them suitable as ambipolar materials. nih.govacs.org Their semiconducting properties also make them applicable in Organic Field-Effect Transistors (OFETs) and as donor or acceptor materials in Organic Solar Cells (OSCs). jmaterenvironsci.comresearchgate.netresearchgate.net

Sensors and Probes: The responsive nature of the scaffold to its environment is being harnessed to create chemical sensors. A water-soluble derivative of 2-phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole has been developed as a pH-responsive probe that exhibits both a naked-eye colorimetric and a fluorescent "turn-off" response in the slightly acidic pH range. nih.gov This demonstrates the potential for creating smart materials that can visually signal changes in their chemical surroundings.

Advanced Optical Materials: Beyond OLEDs, the strong luminescence exhibited by many oxadiazole derivatives makes them suitable for other specialized optical applications. nih.gov These include their use as active media in laser dyes, as scintillators for detecting high-energy radiation, and as optical brighteners in various industries. nih.gov

Corrosion Inhibition: The ability of heterocyclic compounds to adsorb onto metal surfaces has led to their investigation as corrosion inhibitors. nih.gov The lone pair electrons on the nitrogen and oxygen atoms of the oxadiazole ring can coordinate with vacant d-orbitals of metal atoms, forming a protective film that shields the metal from corrosive agents. nih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-Phenyl-5-thiophen-2-yl-[1,3,4]oxadiazole, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions, such as cyclization of hydrazide precursors with thiophene derivatives. Key steps include:

  • Hydrazide Formation : Reacting phenylacetic acid hydrazide with thiophene-2-carboxylic acid chloride under reflux in anhydrous tetrahydrofuran (THF) .
  • Cyclization : Using phosphorus oxychloride (POCl₃) as a catalyst to form the oxadiazole ring, with yields optimized at 80–90°C for 6–8 hours .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency compared to protic solvents .
  • Purity Validation : Confirm via melting point analysis, NMR (¹H/¹³C), and HPLC (>95% purity) .

Q. How is the structural characterization of this compound performed, and what key features are observed?

  • Methodological Answer :

  • X-ray Crystallography : Reveals planar oxadiazole and thiophene rings with dihedral angles <10°, stabilized by C–H···N and π-π interactions (interplanar distances: 3.3–3.8 Å) .
  • Spectroscopy : ¹H NMR shows aromatic protons at δ 7.2–8.1 ppm, while ¹³C NMR confirms oxadiazole carbons at ~165 ppm .
  • Elemental Analysis : Experimental vs. calculated C, H, N, S content discrepancies <0.3% validate purity .

Advanced Research Questions

Q. How do substituent variations on the phenyl or thiophene rings affect the compound’s biological activity, and how can contradictory data be resolved?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Electron-withdrawing groups (e.g., -NO₂ on phenyl) enhance antimicrobial activity (MIC: 2–4 µg/mL), while electron-donating groups (e.g., -OCH₃) reduce efficacy .
  • Data Contradictions : Discrepancies in IC₅₀ values (e.g., anticancer assays) may arise from assay conditions (e.g., cell line variability, DMSO solvent effects). Normalize data using reference standards (e.g., doxorubicin) and replicate under controlled conditions .
  • Molecular Docking : Simulate binding to target proteins (e.g., EGFR kinase) to rationalize activity trends. For example, nitro-substituted derivatives show stronger hydrogen bonding (ΔG = -9.2 kcal/mol) .

Q. What strategies optimize the electrochemical properties of this compound for applications in organic electronics?

  • Methodological Answer :

  • Electro-Optical Tuning : Introduce electron-deficient substituents (e.g., -Br on thiophene) to lower LUMO levels (-3.1 eV vs. -2.8 eV for unsubstituted analogs), enhancing charge transport in organic light-emitting diodes (OLEDs) .
  • Solvent-Free Synthesis : Microwave-assisted reactions reduce side products (e.g., dimerization) and improve yield (85% vs. 65% conventional) .
  • Thin-Film Characterization : Use atomic force microscopy (AFM) to assess surface morphology; root-mean-square roughness <5 nm correlates with improved device performance .

Q. How can computational methods predict the stability and reactivity of this compound derivatives?

  • Methodological Answer :

  • DFT Calculations : B3LYP/6-31G(d) level predicts HOMO-LUMO gaps (~4.2 eV) and Fukui indices to identify reactive sites (e.g., C5 of oxadiazole for nucleophilic attack) .
  • Molecular Dynamics (MD) : Simulate solvation effects in aqueous/DMSO mixtures; radial distribution functions (RDFs) show stronger hydrogen bonding with water, impacting solubility .
  • Thermogravimetric Analysis (TGA) : Experimental decomposition temperatures (~250°C) align with computed bond dissociation energies (BDEs) for C–N bonds .

Methodological Challenges

Q. What are the limitations of current synthetic methods, and how can green chemistry principles address them?

  • Methodological Answer :

  • Limitations : Traditional routes use toxic solvents (e.g., chloroform) and stoichiometric POCl₃, generating hazardous waste .
  • Green Alternatives :
  • Catalyst Recycling : Immobilize POCl₃ on silica gel, achieving 90% recovery and reuse for 5 cycles .
  • Solvent Substitution : Switch to cyclopentyl methyl ether (CPME), a biodegradable solvent, maintaining yields >80% .
  • Microwave Assistance : Reduce reaction time from 8 hours to 30 minutes, lowering energy consumption .

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Feasible Synthetic Routes

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2-Phenyl-5-thiophen-2-yl-[1,3,4]oxadiazole
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2-Phenyl-5-thiophen-2-yl-[1,3,4]oxadiazole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.